molecular formula C13H13NO2 B13882644 2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid

2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid

Cat. No.: B13882644
M. Wt: 215.25 g/mol
InChI Key: YNURBBLESABMCN-UHFFFAOYSA-N
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Description

2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an amino group and a methyl group attached to the naphthalene ring, along with an acetic acid moiety. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-methylnaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, concentration, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or sulfonating agents (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and the naphthalene ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1-naphthyl)acetic acid
  • 2-(4-Methyl-1-naphthyl)acetic acid
  • 2-(4-Nitro-2-methylnaphthalen-1-yl)acetic acid

Uniqueness

2-(4-Amino-2-methylnaphthalen-1-yl)acetic acid is unique due to the presence of both an amino group and a methyl group on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-(4-amino-2-methylnaphthalen-1-yl)acetic acid

InChI

InChI=1S/C13H13NO2/c1-8-6-12(14)10-5-3-2-4-9(10)11(8)7-13(15)16/h2-6H,7,14H2,1H3,(H,15,16)

InChI Key

YNURBBLESABMCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)CC(=O)O

Origin of Product

United States

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